molecular formula C20H18F3N5O2 B11618742 N'-(cyclopentylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

N'-(cyclopentylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B11618742
M. Wt: 417.4 g/mol
InChI Key: BFWFZGIMGHKQDT-UHFFFAOYSA-N
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Description

N’-(cyclopentylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a carbohydrazide moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclopentylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclopentylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-(cyclopentylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(cyclopentylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The carbohydrazide moiety may also play a role in its biological activity by forming hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(cyclopentylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is unique due to the presence of the cyclopentylcarbonyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18F3N5O2

Molecular Weight

417.4 g/mol

IUPAC Name

N'-(cyclopentanecarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

InChI

InChI=1S/C20H18F3N5O2/c21-20(22,23)16-10-14(12-6-2-1-3-7-12)24-17-11-15(27-28(16)17)19(30)26-25-18(29)13-8-4-5-9-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,25,29)(H,26,30)

InChI Key

BFWFZGIMGHKQDT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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